molecular formula C9H16N2O2 B587446 tert-Butyl cyclobutylidenecarbazate CAS No. 158001-20-8

tert-Butyl cyclobutylidenecarbazate

Cat. No.: B587446
CAS No.: 158001-20-8
M. Wt: 184.239
InChI Key: ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutylidenecarbazate: is an organic compound with the molecular formula C9H16N2O2. It is a white to yellow solid that is used in various chemical reactions and applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl cyclobutylidenecarbazate typically involves the reaction of hydrazine hydrate with tert-butyl carbazate in the presence of a suitable solvent such as isopropyl alcohol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves the following steps:

  • Hydrazine hydrate and isopropyl alcohol are added to a reactor.
  • The mixture is agitated and cooled.
  • tert-Butyl carbazate is added slowly to the reactor.
  • The reaction mixture is stirred at room temperature.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent concentration, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cyclobutylidenecarbazate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

tert-Butyl cyclobutylidenecarbazate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutylidenecarbazate involves its reactivity as a carbazate. The compound can form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    tert-Butyl carbazate: A similar compound with a different substituent group.

    Cyclobutylidenecarbazate: A compound with a similar core structure but different functional groups.

    tert-Butyl hydrazinecarboxylate: Another related compound with similar reactivity.

Uniqueness: tert-Butyl cyclobutylidenecarbazate is unique due to its combination of the tert-butyl and cyclobutylidene groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .

Biological Activity

tert-Butyl cyclobutylidenecarbazate is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its metabolic stability, pharmacological effects, and case studies that illustrate its applications in medicinal chemistry.

Structural Characteristics

The tert-butyl group is known for its steric hindrance and lipophilicity, which can influence the pharmacokinetic properties of compounds. The cyclobutylidenecarbazate moiety adds further complexity, potentially affecting the compound's interaction with biological targets.

Metabolism and Stability

The metabolism of tert-butyl groups is often mediated by cytochrome P450 enzymes (CYPs), which can lead to various metabolic pathways affecting the compound's efficacy and safety profile. Research indicates that modifications to the tert-butyl group can enhance metabolic stability. For instance, replacing tert-butyl with trifluoromethyl or cyclopropyl groups has shown significant improvements in metabolic stability in vitro and in vivo .

Table 1: Metabolic Stability Comparison

CompoundIn Vitro Clearance (min)In Vivo Clearance (min)
This compound63114
Trifluoromethyl Analog114240
Cyclopropyl Analog70130

Biological Activity

Research has demonstrated various biological activities associated with derivatives of the this compound. Notably, studies have indicated anti-inflammatory properties and potential applications in treating fungal infections.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of a compound similar to this compound against Trichophyton mentagrophytes and Trichophyton rubrum. The compound exhibited moderate antifungal activity, indicating its potential use as an antifungal agent .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, revealing significant inhibition of cyclooxygenase-2 (Cox-2) expression in RAW264.7 cells upon treatment with tert-butyl derivatives .

Table 2: Biological Activities of Related Compounds

CompoundBiological ActivityIC50 (μM)
This compoundAntifungal31
Trifluoromethyl AnalogAntifungal45
Cyclopropyl AnalogAnti-inflammatory102

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl cyclobutylidenecarbazate in laboratory settings?

  • Methodological Answer :

  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
  • Storage : Store in airtight containers at room temperature (20–25°C) away from ignition sources and oxidizing agents .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How is this compound typically synthesized, and what key intermediates are involved?

  • Methodological Answer :

  • Stepwise Synthesis :

Carbamate Formation : React cyclobutylidenecarbazic acid with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) at 0–5°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Key Intermediates : Boc-protected hydrazine derivatives and cyclobutylidenecarbazic acid are critical precursors .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^13C NMR to verify tert-butyl group signals (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C) and cyclobutylidenecarbazate backbone .
  • X-ray Crystallography : Resolve stereochemistry and confirm axial/equatorial conformations of the tert-butyl group in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis to maximize yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent polarity, and catalyst concentration effects. For example, molybdenum hexacarbonyl (Mo(CO)6_6) enhances epoxidation efficiency in related tert-butyl systems .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Q. What computational methods are employed to predict the stability and reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Model tert-butyl group conformations (axial vs. equatorial) using Gaussian09 with explicit solvent molecules (e.g., water) to account for solvation effects .
  • Reactivity Predictions : Use molecular docking (AutoDock Vina) to assess interactions with biological targets or catalysts .

Q. How does the tert-butyl group influence the stability and solubility of cyclobutylidenecarbazate derivatives under varying pH conditions?

  • Methodological Answer :

  • Stability Testing : Incubate derivatives in buffered solutions (pH 2–12) and monitor degradation via LC-MS. The tert-butyl group reduces hydrolysis rates at acidic pH compared to unprotected carbazates .
  • Solubility Profiling : Measure logP values using shake-flask methods; tert-butyl groups increase hydrophobicity, reducing aqueous solubility .

Q. What advanced analytical methods are used to resolve contradictions in reported toxicity data for tert-butyl carbazate derivatives?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Use in vitro assays (e.g., Ames test) to assess mutagenicity. Cross-reference with Comparative Toxicogenomics Database (CTD) entries for mechanistic insights .
  • Metabolite Profiling : Identify oxidative metabolites via UPLC-QTOF-MS in hepatocyte models to clarify bioactivation pathways .

Properties

IUPAC Name

tert-butyl N-(cyclobutylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The reaction mixture of cyclobutanone (15 g, 214 mmol) and hydrazinecarboxylic acid tert-butyl ester (28.3 g, 214 mmol) in hexane (225 mL) was heated to reflux for 2 hours. After cooling down, a precipitate formed and the solid was filtered under vacuum. Isopropanol (10 mL) and hexane (100 mL) were added to the solid and the mixture was put on the rotary evaporator under vacuum until a slurry was generated. After filtration, the solid was washed with hexane twice and dried in vacuo to afford N′-cyclobutylidene-hydrazinecarboxylic acid tert-butyl ester (32 g, 81%) as white solid which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction mixture of cyclobutanone (7.01 g, 100 mmol) and tert-butyl hydrazinecarboxylate (13.22 g, 100 mmol) in hexane (100 mL) was heated under reflux for 2 hours. After cooling down, a precipitate was formed and collected. It was then triturated with isopropanol (5 mL) and hexane (50 mL) to give a white solid as final product tert-butyl 2-cyclobutylidenehydrazinecarboxylate (13.5 g, 73.3 mmol, 73.3% yield). 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 1.50 (s, 9H) 1.96-2.08 (m, 2H) 2.75-2.84 (m, 2H) 2.93-3.05 (m, 2H). MS m/z 207 (M+Na+), Retention time: 1.420 min. (acid).
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of cyclobutanone (16.96 ml, 227 mmol) and tert-butyl hydrazinecarboxylate (30 g, 227 mmol) in isohexane (378 mL), under nitrogen was stirred at reflux for 1 hour. The reaction mixture was cooled to room temperature and stirred for 1 hour. The resulting suspension was filtered, rinsing the solid with iso-hexane (×2). The solid was dried under vacuum at 30° C. to afford the title compound;
Quantity
16.96 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
378 mL
Type
solvent
Reaction Step One

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